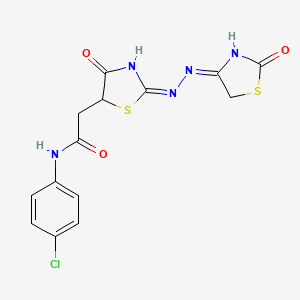

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGKJNWYXKCAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)/NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Thiazolidinone Derivatives with Acetamide Substituents

N-(2,3-Dimethylphenyl)-2-(2-(4-Chloro-2-methylanilino)-4-oxothiazolidin-5-yl)acetamide

- Structural Similarities : Shares the thiazolidin-4-one core and acetamide linkage.

- Key Differences: Substituted with 2,3-dimethylphenyl and 4-chloro-2-methylanilino groups instead of a hydrazono-oxothiazolidinylidene system.

N-(4-Fluorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide

- Structural Similarities: Contains a fused thiazolo[4,5-d]pyridazinone ring and acetamide group.

- Key Differences: The fused pyridazinone ring replaces the hydrazono-thiazolidinone system.

- Impact : Extended aromaticity may enhance π-π interactions with biological targets, but reduced flexibility could limit binding to certain enzymes .

Compounds with Hydrazono or Thioxo Modifications

(E)-N-(2-Hydroxyphenyl)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

- Structural Similarities: Features a thiazolidinone core with a benzylidene substituent.

- Key Differences : Thioxo (C=S) group at position 2 instead of oxo (C=O) and a methoxyphenyl substituent.

- The methoxy group may improve antioxidant activity .

N-(4-((E)-4-Oxo-3-((E)-Pyridin-4-ylmethylene)amino)-2-thioxothiazolidin-5-ylidene)methyl)phenyl)acetamide

- Structural Similarities: Incorporates a rhodanine-like thioxothiazolidinone core.

- Key Differences: Pyridinylmethylene and thioxo groups replace the hydrazono-oxothiazolidinylidene system.

- Impact : The pyridine ring introduces basicity, which could influence pharmacokinetics, such as oral absorption .

Heterocyclic Systems with Halogenated Phenyl Groups

2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methylisoxazol-3-yl)acetamide

- Structural Similarities : Contains a 4-chlorophenyl group and acetamide linkage.

- Key Differences: Oxadiazolidinone replaces the thiazolidinone core.

- Impact: The oxadiazolidinone’s higher electronegativity may improve metabolic stability but reduce hydrogen-bonding capacity compared to thiazolidinones .

Data Table: Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.